4-Fluoro-4'-methoxybenzophenone can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This involves reacting 4-fluorobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). []
4-Fluoro-4'-methoxybenzophenone has been explored as a non-fullerene acceptor material in organic photovoltaics (OPVs). OPVs are a type of solar cell that utilizes organic materials for light absorption and charge generation. In a study, researchers incorporated 4-Fluoro-4'-methoxybenzophenone into a blend with a polymer donor material, achieving a power conversion efficiency (PCE) of 3.21%. []
Due to its anisotropic structure, 4-Fluoro-4'-methoxybenzophenone exhibits liquid crystalline behavior. This property has potential applications in the development of liquid crystal displays (LCDs) and other optoelectronic devices. Research suggests that introducing fluorine and methoxy substituents onto the benzophenone core can influence the mesomorphic behavior and phase transition properties. []
-Fluoro-4'-methoxybenzophenone may find potential applications in various other scientific research fields, including:
4-Fluoro-4'-methoxybenzophenone, with the Chemical Abstracts Service (CAS) number 345-89-1, is a fluorinated benzophenone compound characterized by its unique structure that includes both a fluorine atom and a methoxy group located at the para positions of the phenyl rings. Its molecular formula is , and it has a molecular weight of 230.23 g/mol. This compound appears as white crystals and has a melting point of approximately 96 °C .
As a benzophenone derivative, 4-fluoro-4'-methoxybenzophenone exhibits photosensitivity, making it valuable in various photochemical applications. It serves as an important building block in organic synthesis, particularly in the production of polyketone esters and fluorenes derivatives .
4-Fluoro-4'-methoxybenzophenone's primary function in scientific research lies in its photocatalytic activity. Upon UV light absorption, the molecule undergoes electronic excitation, allowing it to transfer energy or electrons to other molecules in the reaction mixture, thereby promoting specific chemical reactions [].
Several synthesis methods for producing 4-fluoro-4'-methoxybenzophenone have been reported:
4-Fluoro-4'-methoxybenzophenone finds applications across various fields:
Interaction studies involving 4-fluoro-4'-methoxybenzophenone primarily focus on its role as a photocatalyst and its reactivity in various organic transformations. The compound's ability to facilitate reactions under UV light suggests potential interactions with other organic substrates that could lead to novel synthetic pathways or materials.
Several compounds share structural similarities with 4-fluoro-4'-methoxybenzophenone. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzophenone | No fluorine or methoxy groups | A fundamental structure without additional substituents |
4-Fluorobenzophenone | Contains only fluorine at one para position | Less complex than 4-fluoro-4'-methoxybenzophenone |
4-Methoxybenzophenone | Contains methoxy but no fluorine | Lacks the enhanced reactivity provided by fluorine |
4-Fluoro-3-methoxybenzophenone | Fluorine at one position; methoxy at another | Different substitution pattern affecting properties |
The uniqueness of 4-fluoro-4'-methoxybenzophenone lies in its dual substitution at both para positions, which enhances its reactivity and applicability in photochemical processes compared to other similar compounds.
Irritant